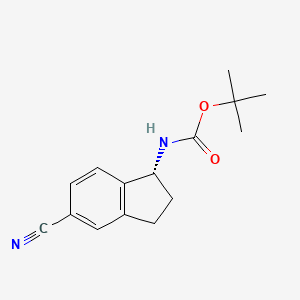

(R)-tert-Butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1R)-5-cyano-2,3-dihydro-1H-inden-1-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-7-5-11-8-10(9-16)4-6-12(11)13/h4,6,8,13H,5,7H2,1-3H3,(H,17,18)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRQZBYHVQSEQQ-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC2=C1C=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001157195 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-5-cyano-2,3-dihydro-1H-inden-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001157195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903555-99-7 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-5-cyano-2,3-dihydro-1H-inden-1-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=903555-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(1R)-5-cyano-2,3-dihydro-1H-inden-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001157195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the reaction of ®-5-cyano-2,3-dihydro-1H-inden-1-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.

Reduction: The cyano group can be reduced to form amines.

Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products

Oxidation: Carboxylic acids or nitriles.

Reduction: Primary amines.

Substitution: Ureas or carbamates with different substituents.

Scientific Research Applications

Medicinal Chemistry

(R)-tert-Butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate has been studied for its potential pharmacological properties. The presence of the cyano group can enhance the compound's ability to interact with biological targets, making it a candidate for developing new therapeutic agents.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the cyano group can lead to increased potency against breast cancer cells, suggesting a pathway for developing targeted cancer therapies.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations, enabling the creation of more complex molecules.

Case Study: Synthesis of Indene Derivatives

In synthetic organic chemistry, this compound has been utilized to synthesize indene derivatives that possess interesting electronic and optical properties. These derivatives are valuable in materials science and nanotechnology.

Agrochemicals

The compound's structural features make it suitable for developing agrochemical agents. Its ability to inhibit specific enzymes related to plant growth regulation has been explored.

Case Study: Herbicide Development

Research has demonstrated that certain derivatives of this compound can act as herbicides by targeting key metabolic pathways in plants. This application highlights the compound's versatility beyond medicinal uses.

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential anticancer agent |

| Organic Synthesis | Intermediate for indene derivative synthesis |

| Agrochemicals | Development of herbicides |

Mechanism of Action

The mechanism of action of ®-tert-Butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The carbamate group can form stable covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ in substituents, stereochemistry, and ring functionalization. Below is a comparative analysis:

Notes:

Q & A

Q. What are the recommended synthetic routes for (R)-tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate with high enantiomeric purity?

Methodological Answer:

- Chiral Resolution : Use enantioselective catalysis or chiral auxiliaries during carbamate formation. For example, tert-butyl carbamates of dihydroindenyl derivatives are synthesized via nucleophilic substitution or Mitsunobu reactions under stereocontrolled conditions, as seen in similar compounds .

- Purification : Employ chiral HPLC or recrystallization with chiral resolving agents to isolate the (R)-enantiomer. Evidence from pharmacological studies highlights the use of chiral columns for purity validation .

- Characterization : Confirm enantiopurity using polarimetry and circular dichroism (CD) spectroscopy, alongside H NMR for diastereomeric excess analysis.

Q. What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2A irritation per GHS classification) .

- Ventilation : Use fume hoods to minimize inhalation risks (H335: Respiratory tract irritation) .

- Storage : Store in airtight containers at 0–6°C in a dry, ventilated area to prevent degradation .

- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical consultation immediately .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

Methodological Answer:

- NMR : H and C NMR to confirm the indenyl backbone, tert-butyl group, and cyano substitution. Compare chemical shifts with structurally similar carbamates .

- HRMS : High-resolution mass spectrometry for molecular formula validation (e.g., observed [M+H]+ should match theoretical 258.32 g/mol) .

- IR Spectroscopy : Identify carbamate C=O stretching (~1700 cm) and cyano C≡N absorption (~2200 cm).

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical assignment of this compound?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality for small-molecule crystals .

- Structure Refinement : Apply SHELXL for least-squares refinement, focusing on anisotropic displacement parameters and Flack x parameter for absolute configuration .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder or twinning, common in flexible dihydroindenyl systems .

Q. What computational strategies predict the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d,p) basis sets to compute HOMO-LUMO gaps, molecular electrostatic potential (MEP) surfaces, and Fukui indices for nucleophilic/electrophilic sites .

- Reactivity Analysis : Calculate global descriptors (e.g., electrophilicity index , where μ = chemical potential, η = hardness) to predict interactions with biological targets .

- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to simulate stability under experimental conditions.

Q. How does the cyano substituent influence the compound’s biological activity in enzyme inhibition studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) : The electron-withdrawing cyano group enhances binding to hydrophobic enzyme pockets, as observed in aggrecanase inhibitors with similar scaffolds .

- Kinetic Assays : Perform fluorescence-based enzymatic assays (e.g., MMP inhibition) to measure IC values. Compare with analogues lacking the cyano group to isolate its contribution .

- Docking Studies : Use AutoDock Vina to model interactions with active sites (e.g., von Hippel-Lindau E3 ligase), prioritizing hydrogen bonds with the carbamate oxygen and π-π stacking with the indenyl ring .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Process Optimization : Replace column chromatography with crystallization for large-scale enantiomer purification .

- Catalyst Recycling : Employ immobilized chiral catalysts (e.g., Jacobsen’s salen complexes) to enhance cost efficiency .

- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .

Q. How can NMR crystallography complement X-ray data for structural elucidation?

Methodological Answer:

- Solid-State NMR : Use C cross-polarization magic-angle spinning (CP/MAS) to detect hydrogen bonding between the carbamate NH and adjacent functional groups .

- DFT-NMR Integration : Compare experimental N chemical shifts with DFT-predicted values to validate hydrogen-bonding networks in the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.